molecular formula C9H9BrN2S B12050589 4-Phenylthiazol-2-amine monohydrobromide CAS No. 34161-31-4

4-Phenylthiazol-2-amine monohydrobromide

Cat. No.: B12050589
CAS No.: 34161-31-4
M. Wt: 257.15 g/mol
InChI Key: BRVIFECEZRXQTD-UHFFFAOYSA-N
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Description

4-Phenylthiazol-2-amine monohydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are a class of aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazol-2-amine typically involves the Hantzsch method, which is a three-step reaction process. The reaction conditions are eco-friendly and yield high purity products. The process involves the use of reagents such as thiourea and 2-bromo-1-phenylethan-1-one in boiling ethanol .

Industrial Production Methods: In industrial settings, the synthesis of 4-Phenylthiazol-2-amine monohydrobromide involves similar reaction conditions but on a larger scale. The reaction mixture is typically subjected to reduced pressure to remove solvents, and the crude product is purified using column chromatography with a silica gel eluent .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylthiazol-2-amine monohydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like bromine or chlorine in an organic solvent.

Major Products Formed: The major products formed from these reactions include various substituted thiazole derivatives, which are often used in further chemical synthesis and biological studies .

Scientific Research Applications

4-Phenylthiazol-2-amine monohydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenylthiazol-2-amine monohydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Properties

CAS No.

34161-31-4

Molecular Formula

C9H9BrN2S

Molecular Weight

257.15 g/mol

IUPAC Name

4-phenyl-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C9H8N2S.BrH/c10-9-11-8(6-12-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H

InChI Key

BRVIFECEZRXQTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N.Br

Related CAS

2010-06-2 (Parent)

Origin of Product

United States

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